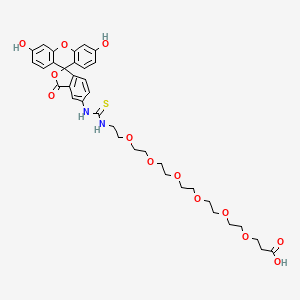

荧光素-PEG6-酸

描述

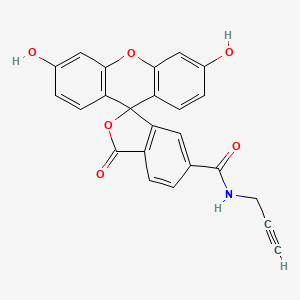

Fluorescein-PEG6-Acid (CAS: 2055014-69-0) is a xanthene dye with excitation/emission maximum at 494/517 nm and a free terminal carboxyl acid . It is a part of the Fluorescent PEG category of compounds .

Molecular Structure Analysis

Fluorescein-PEG6-Acid has a chemical formula of C36H42N2O13S and a molecular weight of 742.8 . It is a xanthene dye with a free terminal carboxyl acid .Chemical Reactions Analysis

Fluorescein-PEG6-Acid, like other fluorescein compounds, can participate in various chemical reactions. For instance, its terminal carboxylic acid can react with primary amine groups in the presence of activators to form a stable amide bond . Fluorogenic reactions, which generate fluorescence from nonfluorescent reactants, are also relevant in the context of fluorescein compounds .科学研究应用

Fluorescent Probes

Fluorescein-PEG6-Acid can be used in the design and synthesis of fluorescent probes . These probes are sensitive, selective, and non-toxic, making them ideal for detection in various fields such as biomedical research, environmental monitoring, and food safety . The design of these probes requires a clear synthesis idea, including the determination of target molecules, the selection of fluorescent dyes, and the introduction of target groups .

Biomedical Research

The synthesis and characterization techniques of organic small molecule fluorescent probes, which can include Fluorescein-PEG6-Acid, play an important role in biomedical research . These probes can help in the detection of biomolecules or molecular activities within cells through fluorescence signals .

Environmental Monitoring

Fluorescein-PEG6-Acid can be used in fluorescent probes for environmental monitoring . These probes can detect various environmental factors with high sensitivity due to their unique optical properties .

Food Safety

In the field of food safety, Fluorescein-PEG6-Acid can be used in the development of fluorescent probes . These probes can help in the detection of harmful substances in food, ensuring its safety .

Selective Detection of Folic Acid

A water-stable cesium lead bromide perovskite nanocrystal probe was synthesized and studied for the selective detection of folic acid (FA) . The fluorescence of the perovskite nanocrystals could be selectively quenched by FA . This method, using a fluorescence probe, provided a simple alternative strategy for detecting FA .

Design of Fluorescent Sensors

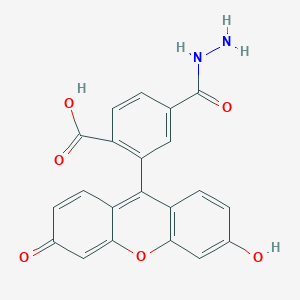

A novel fluorescein sensor compound based on furfuraldehyde fluorescein hydrazone (FFH) was synthesized . This sensor can coordinate with oxygen atom which opens up the fluorescein moiety and the spectra change can be recorded .

作用机制

Target of Action

Fluorescein-PEG6-Acid is a xanthene dye . The primary targets of this compound are primary amine groups . These targets play a crucial role in the formation of stable amide bonds when they react with the terminal carboxylic acid of Fluorescein-PEG6-Acid in the presence of activators .

Mode of Action

Fluorescein-PEG6-Acid interacts with its targets (primary amine groups) through a chemical reaction. The terminal carboxylic acid of Fluorescein-PEG6-Acid reacts with primary amine groups in the presence of activators such as EDC or HATU to form a stable amide bond . This interaction results in the formation of a stable compound that can be used as a quantum yield standard .

Biochemical Pathways

Fluorescein-PEG6-Acid, being a xanthene dye, is involved in the fluorescence process . The compound has an excitation/emission maximum of 494/517 nm . This property allows it to be used in various biological applications, including targeted probes for specific imaging, flexible monitoring of bacterial growth, and biomedical applications .

Pharmacokinetics

The hydrophilic peg spacer in the compound is known to increase solubility in aqueous media , which could potentially influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and impact its bioavailability.

Result of Action

The result of Fluorescein-PEG6-Acid’s action is the formation of a stable amide bond with primary amine groups . This reaction enables the compound to be used as a quantum yield standard . Additionally, the compound’s fluorescent properties allow it to be used in various biological applications, such as targeted imaging .

Action Environment

The action of Fluorescein-PEG6-Acid can be influenced by environmental factors. For instance, the presence of activators such as EDC or HATU is necessary for the compound to react with primary amine groups and form a stable amide bond . Additionally, the compound’s solubility in aqueous media, facilitated by the hydrophilic PEG spacer, can influence its action, efficacy, and stability .

未来方向

Fluorescence- and image-guided surgery are rapidly evolving fields that aim to bridge the gap between preoperative imaging and the intraoperative environment to improve surgical outcomes . Developments in novel molecular fluorophores, laser speckle contrast imaging, and augmented reality show promise in clinical adoption . Fluorescein-PEG6-Acid, as a fluorescein derivative, could potentially contribute to these advancements.

属性

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H42N2O13S/c39-25-2-5-29-31(22-25)50-32-23-26(40)3-6-30(32)36(29)28-4-1-24(21-27(28)34(43)51-36)38-35(52)37-8-10-45-12-14-47-16-18-49-20-19-48-17-15-46-13-11-44-9-7-33(41)42/h1-6,21-23,39-40H,7-20H2,(H,41,42)(H2,37,38,52) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CATRUXJMOGOVAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1NC(=S)NCCOCCOCCOCCOCCOCCOCCC(=O)O)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H42N2O13S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

742.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fluorescein-PEG6-Acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

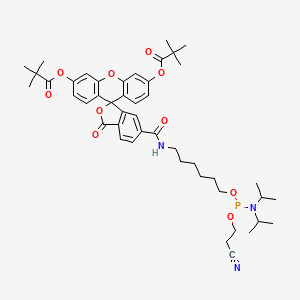

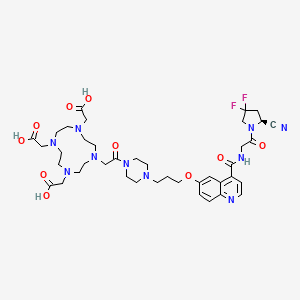

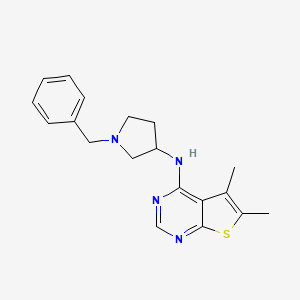

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(6-Aminohexyl)-3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-6-carboxamide hydrochloride](/img/structure/B607412.png)